N,2,3-Trimethylcyclohexan-1-amine;hydrochloride

Description

Systematic IUPAC Nomenclature and Isomerism

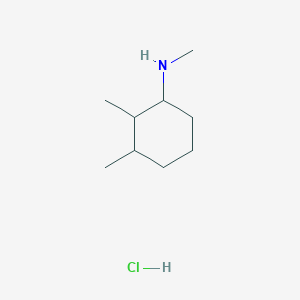

The systematic nomenclature of N,2,3-trimethylcyclohexan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for naming complex cyclic amine structures. The compound's full International Union of Pure and Applied Chemistry designation is N,2,3-trimethylcyclohexan-1-amine;hydrochloride , which precisely describes the structural arrangement of methyl substituents and the hydrochloride salt formation. This nomenclature indicates a cyclohexane ring system with three methyl groups positioned at specific locations: one nitrogen-bound methyl group (N-methyl) and two carbon-bound methyl groups at positions 2 and 3 of the cyclohexane ring, with the amine functionality located at position 1.

The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the cyclohexane framework. Research indicates that N,2,3-trimethylcyclohexan-1-amine hydrochloride exists as a mixture of diastereomers , reflecting the various possible spatial arrangements of the methyl substituents relative to the cyclohexane ring. These diastereomeric relationships result from the different configurational possibilities at the carbon centers bearing methyl groups, particularly at positions 2 and 3, as well as the stereochemical relationship between these substituents and the amine functionality at position 1.

The conformational behavior of this compound involves the characteristic chair and boat conformations typical of cyclohexane derivatives, with the additional complexity introduced by the multiple methyl substituents. The steric interactions between the methyl groups and their influence on the preferred conformational states contribute to the overall three-dimensional structure and chemical properties of the molecule. The nitrogen methylation adds another layer of structural complexity, as it creates a tertiary amine center that influences both the electronic properties and spatial arrangements within the molecule.

CAS Registry Number and EC Classification

The Chemical Abstracts Service registry number for N,2,3-trimethylcyclohexan-1-amine hydrochloride is 2419500-14-2 , which serves as the unique identifier for this specific chemical entity within the Chemical Abstracts Service database system. This registry number provides unambiguous identification of the compound across various chemical databases, regulatory systems, and commercial suppliers, ensuring consistent recognition regardless of nomenclatural variations or alternative naming conventions.

The European Community classification assigns this compound the European Community number 896-246-9 , establishing its identity within European chemical regulatory frameworks. This classification number facilitates regulatory compliance and chemical identification processes within European Union member states and associated territories. The European Community numbering system provides standardized identification that complements the Chemical Abstracts Service registry system, offering additional verification pathways for chemical identity confirmation.

| Identification System | Number | Authority |

|---|---|---|

| Chemical Abstracts Service Registry | 2419500-14-2 | Chemical Abstracts Service |

| European Community Number | 896-246-9 | European Chemicals Agency |

These identification numbers facilitate accurate chemical communication across international boundaries and regulatory jurisdictions. The dual identification system provides redundancy that helps prevent misidentification errors in commercial, research, and regulatory contexts. Both numbers are essential for proper documentation in chemical inventories, research publications, and regulatory submissions involving this compound.

Molecular Formula and Weight Analysis

The molecular formula of N,2,3-trimethylcyclohexan-1-amine hydrochloride is C₉H₂₀ClN , representing the complete atomic composition of the hydrochloride salt form. This formula indicates nine carbon atoms forming the cyclohexane framework and methyl substituents, twenty hydrogen atoms distributed across the ring system and substituent groups, one nitrogen atom comprising the amine functionality, and one chlorine atom from the hydrochloride salt formation.

The molecular weight analysis reveals a precise value of 177.71 grams per mole , calculated through summation of individual atomic masses according to the molecular formula. This molecular weight reflects the contribution of each constituent element: carbon atoms contribute approximately 108.09 grams per mole, hydrogen atoms add 20.16 grams per mole, the nitrogen atom provides 14.01 grams per mole, and the chlorine atom accounts for 35.45 grams per mole. The precision of this molecular weight calculation enables accurate stoichiometric calculations in synthetic procedures and analytical determinations.

The molecular composition analysis demonstrates that carbon comprises the largest mass fraction at approximately 60.8 percent of the total molecular weight, followed by chlorine at approximately 19.9 percent, hydrogen at approximately 11.3 percent, and nitrogen at approximately 7.9 percent. These compositional proportions influence the compound's physical properties, including density, solubility characteristics, and spectroscopic behavior patterns.

| Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) | Mass Percentage |

|---|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 | 60.8% |

| Hydrogen | 20 | 1.008 | 20.16 | 11.3% |

| Chlorine | 1 | 35.45 | 35.45 | 19.9% |

| Nitrogen | 1 | 14.01 | 14.01 | 7.9% |

| Total | 31 | - | 177.71 | 100.0% |

The molecular architecture represented by this formula demonstrates a saturated hydrocarbon framework with nitrogen-containing functionality, characteristic of aliphatic amine compounds. The presence of the hydrochloride salt form significantly influences the compound's solubility properties, particularly enhancing water solubility compared to the free base form. This salt formation also affects crystalline structure, thermal stability, and handling characteristics, making the hydrochloride form more suitable for various research and commercial applications than the corresponding free amine.

Properties

IUPAC Name |

N,2,3-trimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-7-5-4-6-9(10-3)8(7)2;/h7-10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGJHYFYGILRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-Trimethylcyclohexan-1-amine;hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2,3-Trimethylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N,2,3-Trimethylcyclohexan-1-amine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and pharmacological properties.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2,3-Trimethylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,2,3-Trimethylcyclohexan-1-amine;hydrochloride include:

- N,2,6-Trimethylcyclohexan-1-amine;hydrochloride

- N,2,4-Trimethylcyclohexan-1-amine;hydrochloride

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Q & A

Q. What are the optimal synthetic routes for N,2,3-Trimethylcyclohexan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of cyclohexanamine derivatives. A plausible route includes:

- Step 1 : Methylation of cyclohexan-1-amine using methyl iodide or dimethyl sulfate under basic conditions to introduce N-methyl and 2,3-dimethyl groups.

- Step 2 : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol or diethyl ether.

Critical parameters include temperature control (0–5°C for exothermic reactions), solvent polarity (e.g., THF for better solubility), and stoichiometric ratios to minimize byproducts like over-alkylated amines. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential for high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structure of N,2,3-Trimethylcyclohexan-1-amine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for axial/equatorial protons on the cyclohexane ring (δ 1.2–2.5 ppm), N-methyl (δ 2.2–2.5 ppm), and aromatic amine protons (if present).

- ¹³C NMR : Methyl carbons (δ 20–30 ppm), cyclohexane carbons (δ 25–50 ppm), and amine-related carbons (δ 40–60 ppm).

- FT-IR : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 176.1 (C₁₀H₂₂ClN) and fragmentation patterns to confirm substituent positions.

- X-ray Crystallography : For definitive confirmation of stereochemistry and salt formation .

Advanced Research Questions

Q. How can computational models predict the conformational dynamics of N,2,3-Trimethylcyclohexan-1-amine hydrochloride in different solvent environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to simulate solvent interactions (e.g., water, DMSO) and analyze energy-minimized conformers. Parameters include:

- Force fields (e.g., GAFF for organic molecules).

- Solvation models (implicit vs. explicit).

- Density Functional Theory (DFT) : Calculate torsional energy barriers (e.g., chair vs. boat cyclohexane conformers) and solvation-free energies. Basis sets like 6-31G* and hybrid functionals (B3LYP) are recommended.

- Solvent Accessibility Analysis : Predict hydrogen bonding and ionic interactions (e.g., Cl⁻ counterion coordination) using tools like COSMO-RS .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclohexanamine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. fluorine at position 2) and assay for receptor binding (e.g., NMDA or serotonin receptors).

- Assay Standardization : Control variables like pH (affects amine protonation), solvent (DMSO concentration ≤0.1%), and cell line specificity (e.g., HEK-293 vs. neuronal primary cultures).

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or confounding factors (e.g., impurities in earlier syntheses). Reference compounds (e.g., ketamine hydrochloride) should be included for benchmarking .

Key Considerations

- Contradiction Analysis : Discrepancies in biological activity may arise from stereochemical variations (e.g., axial vs. equatorial methyl groups) or impurities. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .

- Safety : Handle hydrochloride salts in fume hoods to avoid inhalation; use PPE (gloves, goggles) as per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.